4-(2-oxo-2-(thiophen-2-yl)ethyl)-N-(thiophen-2-yl)piperazine-1-carboxamide
Description
Properties
IUPAC Name |
4-(2-oxo-2-thiophen-2-ylethyl)-N-thiophen-2-ylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S2/c19-12(13-3-1-9-21-13)11-17-5-7-18(8-6-17)15(20)16-14-4-2-10-22-14/h1-4,9-10H,5-8,11H2,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTVJPJJPMJYMCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)C2=CC=CS2)C(=O)NC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-oxo-2-(thiophen-2-yl)ethyl)-N-(thiophen-2-yl)piperazine-1-carboxamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of Thiophene Groups: Thiophene groups can be introduced via a nucleophilic substitution reaction using thiophene derivatives and appropriate leaving groups.
Formation of the Carboxamide Group: The carboxamide functional group can be formed through the reaction of the piperazine derivative with an acyl chloride or anhydride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The piperazine ring and thiophene groups can participate in various substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine or thiophene derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The presence of thiophene and piperazine moieties in its structure is significant, as these groups are known to exhibit various biological activities.
Case Studies
Several studies have explored the efficacy of related compounds in vitro:
- A series of 1,3,4-thiadiazole derivatives , which share structural similarities with 4-(2-oxo-2-(thiophen-2-yl)ethyl)-N-(thiophen-2-yl)piperazine-1-carboxamide, were synthesized and tested against cancer cell lines. These derivatives demonstrated significant cytotoxicity compared to standard chemotherapy agents like cisplatin .
Antimicrobial Properties
In addition to its anticancer applications, this compound has shown promise as an antimicrobial agent. The thiophene ring is known for its antibacterial properties, which can be beneficial in developing new treatments for infections.
Mechanisms of Antimicrobial Action
The antimicrobial activity is believed to stem from the ability of thiophene-containing compounds to disrupt bacterial cell membranes or interfere with metabolic processes within bacterial cells. This has been supported by studies demonstrating the effectiveness of similar thiophene derivatives against various bacterial strains .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy and reducing potential side effects. Modifications to the thiophene and piperazine moieties can significantly influence biological activity.
Key Findings from SAR Studies
Research indicates that substituents on the thiophene ring can enhance or diminish biological activity. For instance:
- Substituted Thiophenes : Variations in substituents on the thiophene ring have been linked to increased potency against cancer cell lines, suggesting that careful modification can lead to more effective therapeutic agents .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 4-(2-oxo-2-(thiophen-2-yl)ethyl)-N-(thiophen-2-yl)piperazine-1-carboxamide would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene and piperazine moieties may play a role in binding to these targets, while the carboxamide group could influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
4-(2-oxo-2-(furan-2-yl)ethyl)-N-(furan-2-yl)piperazine-1-carboxamide: Similar structure with furan rings instead of thiophene.
4-(2-oxo-2-(pyridin-2-yl)ethyl)-N-(pyridin-2-yl)piperazine-1-carboxamide: Similar structure with pyridine rings instead of thiophene.
Uniqueness
The presence of thiophene rings in 4-(2-oxo-2-(thiophen-2-yl)ethyl)-N-(thiophen-2-yl)piperazine-1-carboxamide may impart unique electronic properties, making it distinct from its analogs with furan or pyridine rings. These properties could influence its reactivity, binding affinity, and overall effectiveness in various applications.
Biological Activity
The compound 4-(2-oxo-2-(thiophen-2-yl)ethyl)-N-(thiophen-2-yl)piperazine-1-carboxamide is a novel piperazine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a piperazine ring substituted with thiophene groups and an oxoethyl moiety. The molecular formula is , with a molecular weight of approximately 320.43 g/mol.
Biological Activity Overview
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits significant antimicrobial properties against various bacterial strains. For instance, derivatives of similar thiophene-containing piperazines have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating a potential for broader antimicrobial applications .
- Anticancer Properties : Research indicates that compounds with similar structures can inhibit the growth of cancer cells. In vitro studies have demonstrated that certain thiophene derivatives can induce apoptosis in tumor cells while sparing normal cells, suggesting a selective mechanism that warrants further investigation .
- Cytotoxicity : Cytotoxicity assessments on human cell lines (e.g., HEK-293) have shown that many analogs of this compound maintain low toxicity levels, which is crucial for therapeutic applications .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds in this class may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Interference with Cellular Signaling Pathways : The presence of thiophene rings may enhance interactions with biological targets, affecting signaling pathways critical for cell survival and proliferation.
Case Study 1: Antimicrobial Efficacy
In a recent study, derivatives similar to the target compound were synthesized and evaluated for their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The most potent derivative exhibited an IC50 value of 1.5 µM against E. coli, showcasing the potential of thiophene-based piperazines as effective antimicrobial agents .
Case Study 2: Anticancer Activity
A series of piperazine derivatives were tested for their cytotoxic effects on human cancer cell lines. One derivative demonstrated significant growth inhibition in breast cancer cells with an IC50 value of 10 µM, while showing minimal toxicity to normal fibroblast cells at the same concentration . This selectivity highlights the therapeutic potential of these compounds in oncology.
Data Tables
| Compound Name | Molecular Formula | IC50 (µM) | Target |
|---|---|---|---|
| Compound A | C15H16N2O2S2 | 1.5 | E. coli |
| Compound B | C15H16N2O2S2 | 10 | Breast Cancer Cells |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for synthesizing 4-(2-oxo-2-(thiophen-2-yl)ethyl)-N-(thiophen-2-yl)piperazine-1-carboxamide, and how are reaction conditions optimized?
- Methodology :
- Step 1 : Formation of the piperazine core via nucleophilic substitution, using piperazine derivatives and activated carbonyl intermediates (e.g., chloroethyl ketones) under reflux in solvents like dichloromethane (DCM) or dimethylformamide (DMF) .
- Step 2 : Introduction of thiophene moieties through carboxamide coupling. For example, coupling thiophene-2-carboxylic acid derivatives with the piperazine intermediate using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous conditions .
- Optimization :
- Temperature : Controlled heating (60–80°C) to accelerate reactions while minimizing side products.
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate pure compounds .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Techniques and Applications :
| Technique | Purpose | Example Data |
|---|---|---|
| NMR | Confirm molecular structure and regiochemistry | ¹H NMR: δ 7.45 (thiophene protons), δ 3.60 (piperazine CH₂) . |
| Mass Spectrometry (MS) | Verify molecular weight and fragmentation patterns | ESI-MS: m/z 434.2 [M+H]⁺ . |
| HPLC | Assess purity (>95% by area under the curve) | Retention time: 8.2 min (C18 column, acetonitrile/water) . |
| IR Spectroscopy | Identify functional groups (e.g., C=O stretch at 1680 cm⁻¹) . |
Advanced Research Questions
Q. How can computational chemistry methods predict the interaction of this compound with biological targets such as enzymes or receptors?
- Methodology :
- Molecular Docking : Use software like AutoDock Vina to model binding poses with serotonin receptors (e.g., 5-HT₂A) or kinases. Key interactions include hydrogen bonding with piperazine nitrogen and hydrophobic contacts with thiophene rings .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (e.g., GROMACS) to evaluate binding free energies (ΔG < -8 kcal/mol indicates strong affinity) .
- SAR Analysis : Modify substituents (e.g., replacing thiophene with furan) to computationally predict changes in activity .
Q. What strategies are employed to resolve contradictions in biological activity data across different in vitro assays?
- Approaches :
- Orthogonal Assays : Compare results from enzymatic inhibition (e.g., IC₅₀ in kinase assays) with cell-based viability assays (e.g., MTT) to rule out false positives .
- Dose-Response Curves : Validate activity across multiple concentrations (1 nM–100 μM) to identify non-monotonic effects .
- Meta-Analysis : Pool data from independent studies (e.g., IC₅₀ variability ≤20%) to assess reproducibility .
Q. What in vivo models are appropriate for evaluating the therapeutic potential of this compound in neurological or oncological contexts?
- Models and Methods :
- Neurological : Rodent models (e.g., forced swim test for antidepressant activity) with pharmacokinetic profiling (plasma T₁/₂ > 4 hours) .
- Oncological : Xenograft models (e.g., HT-29 colon cancer) using intraperitoneal administration (10 mg/kg, 3x/week). Monitor tumor volume reduction via caliper measurements .
- Toxicity : Assess hepatotoxicity via serum ALT/AST levels and histopathology .
Data Contradictions and Resolution
- Example : Discrepancies in IC₅₀ values for kinase inhibition (e.g., 0.5 μM vs. 5 μM) may arise from assay conditions (ATP concentration, pH). Resolution involves standardizing protocols (e.g., 1 mM ATP, pH 7.4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
